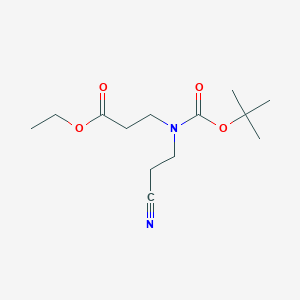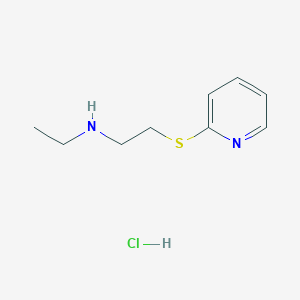![molecular formula C11H14N4O B1530779 3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1784243-34-0](/img/structure/B1530779.png)
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Übersicht
Beschreibung
The compound “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” is a heterocyclic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an imidazo[4,5-b]pyridin-2-one group .
Molecular Structure Analysis
The molecular structure of “3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one” includes a piperidine ring and an imidazo[4,5-b]pyridin-2-one group. The exact structure can be determined using spectral data such as 1H NMR and 13C NMR, as well as X-Ray diffraction .Wissenschaftliche Forschungsanwendungen
Pharmacological Synthesis
Piperidine derivatives are crucial in drug design and synthesis. They serve as key building blocks in the pharmaceutical industry due to their presence in numerous classes of drugs . The compound could be used to synthesize novel pharmacological agents, particularly those targeting neurological disorders, given the significance of piperidine structures in medicinal chemistry.
Anticancer Research
Piperidine moieties are found in compounds exhibiting anticancer properties. Research into the compound’s potential as an anticancer agent could lead to the development of new therapies targeting specific cancer pathways . Its structural features may interact with cancer cell mechanisms, offering a new avenue for therapeutic intervention.
Antimicrobial and Antifungal Applications
The structural complexity of piperidine derivatives makes them suitable candidates for antimicrobial and antifungal applications. Investigating the compound’s efficacy against various microbial and fungal strains could contribute to the discovery of new treatments for infections .
Analgesic and Anti-inflammatory Properties
Compounds with a piperidine nucleus have been utilized for their analgesic and anti-inflammatory effects. Scientific research into the analgesic applications of this compound could lead to the development of new pain management solutions .
Antihypertensive and Cardiovascular Effects
Piperidine derivatives can exhibit significant effects on blood pressure and cardiovascular health. Exploring the compound’s potential to act as an antihypertensive agent could be beneficial for treating conditions like hypertension and associated cardiovascular diseases .
Antidiabetic Potential
Research into the biological activity of piperidine derivatives has indicated potential applications in reducing blood glucose levels. This compound could be studied for its antidiabetic properties, particularly in the prevention and treatment of type 1 diabetes and other glucose-related disorders .
Neuroprotective Effects
The neuroprotective potential of piperidine derivatives is an area of interest due to their impact on neurological pathways. This compound could be analyzed for its ability to protect neural cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Antiasthmatic Research
Piperidine structures have been associated with respiratory therapeutic applications. Investigating the compound’s role in respiratory pathways could lead to new treatments for asthma and other respiratory conditions .
Eigenschaften
IUPAC Name |
3-piperidin-3-yl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-9-4-2-6-13-10(9)15(11)8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXHTMMRHGEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




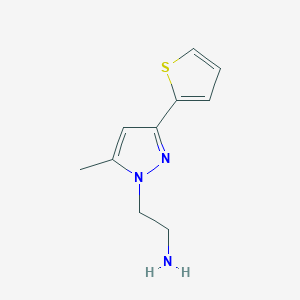

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
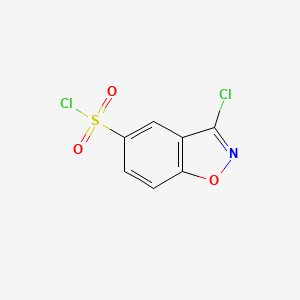


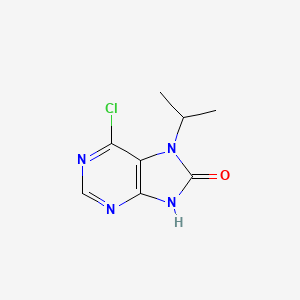
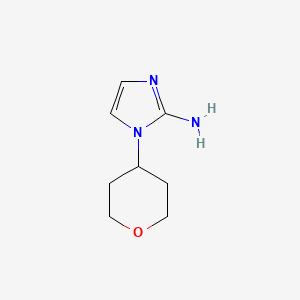
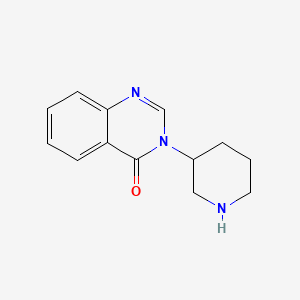
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)
